molecular formula C16H11Cl2N3OS B3733287 N-(3-chlorophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea

N-(3-chlorophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea

Cat. No.: B3733287
M. Wt: 364.2 g/mol
InChI Key: ZVEIMEWQSLJRLQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N’-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea is a chemical compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea typically involves the reaction of 3-chloroaniline with 4-(4-chlorophenyl)-1,3-thiazol-2-amine in the presence of a suitable coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under controlled temperature conditions. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification methods to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives with various functional groups.

Scientific Research Applications

N-(3-chlorophenyl)-N’-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-3-(4-methylbenzyl)urea
  • 1-(4-chlorophenyl)-3-(3-morpholinopropyl)urea
  • 5-(4-chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

N-(3-chlorophenyl)-N’-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea is unique due to its specific combination of a thiazole ring and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3OS/c17-11-6-4-10(5-7-11)14-9-23-16(20-14)21-15(22)19-13-3-1-2-12(18)8-13/h1-9H,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEIMEWQSLJRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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